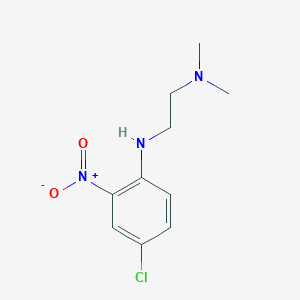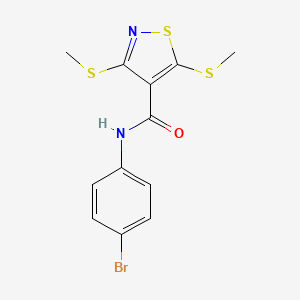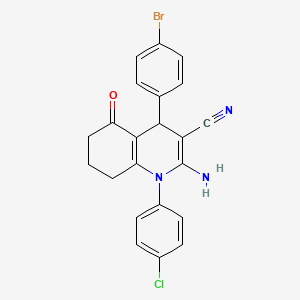![molecular formula C19H16BrNO B11541807 2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring . This specific compound features a bromine atom at the second position, two methyl groups at the third and fourth positions, and a naphthalen-2-ylimino group at the sixth position of the phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
One possible synthetic route involves the bromination of a substituted cyclohexanone using diethyl dibromo-malonate at 100°C . This method is efficient and provides good yields of the desired bromophenol derivative.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the process.
化学反応の分析
Types of Reactions
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming intermediates that can further react to produce various products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-bromo-4,6-dimethylaniline: Another brominated phenol derivative with similar chemical properties.
4-bromo-3,5-dimethoxyamphetamine: A compound with a similar bromine substitution pattern.
Uniqueness
2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol is unique due to its specific substitution pattern and the presence of the naphthalen-2-ylimino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C19H16BrNO |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
2-bromo-3,4-dimethyl-6-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C19H16BrNO/c1-12-9-16(19(22)18(20)13(12)2)11-21-17-8-7-14-5-3-4-6-15(14)10-17/h3-11,22H,1-2H3 |
InChIキー |
BCGBRLLUWLVASZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541727.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541800.png)

